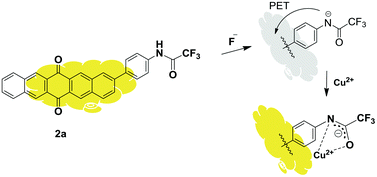A pentaquinone based probe for relay recognition of F− and Cu2+ ions: sequential logic operations at the molecular level†
Dalton Transactions Pub Date: 2013-06-05 DOI: 10.1039/C3DT51070K
Abstract
A pentaquinone based compound (2a) has been synthesized, which can selectively sense F− ions via fluorescence quenching, while the in situ generated deprotonated species of 2a can recognize Cu2+ ions via a fluorescence enhancement. Derivative 2a can also behave as a sequential logic circuit with chemical inputs from F− and Cu2+ ions.


Recommended Literature
- [1] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†
- [2] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [3] Cu1.5Mn1.5O4 spinel: a novel anode material for lithium-ion batteries†
- [4] Dielectric properties of some polycrystalline stannates and cerates
- [5] The effects of dietary selenomethionine on tissue-specific accumulation and toxicity of dietary arsenite in rainbow trout (Oncorhynchus mykiss) during chronic exposure†
- [6] Advanced asymmetric supercapacitors with a squirrel cage structure Fe3O4@carbon nanocomposite as a negative electrode
- [7] The migration of acetochlor from feed to milk
- [8] A colorimetric and fluorescent chemosensor for copper ions in aqueous media and its application in living cells†
- [9] Amphiphilic dendrimers control protein binding and corona formation on liposome nanocarriers†
- [10] Correction: Statistical theory of polarizable target compound impregnation into a polymer coil under the influence of an electric field

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 16929-05-8









